A Comprehensive Technical Guide to p-Anisidine for Laboratory Applications
A Comprehensive Technical Guide to p-Anisidine for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the fundamental properties, applications, and handling protocols for p-Anisidine (4-methoxyaniline), a versatile aromatic compound widely utilized in research and industrial laboratories.
Core Properties of p-Anisidine
p-Anisidine is a white to brownish crystalline solid with a characteristic amine-like odor.[1][2][3] It is an important intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.[4][5] Its utility in the laboratory also extends to analytical chemistry, most notably in the determination of oxidative rancidity in fats and oils.[6]
Physicochemical Data
A summary of the key physical and chemical properties of p-Anisidine is presented in the table below for easy reference.
| Property | Value |
| Chemical Formula | C₇H₉NO[3] |
| Molecular Weight | 123.15 g/mol [2] |
| Appearance | White to light brown crystalline solid[7] |
| Odor | Amine-like, fishy[1][7] |
| Melting Point | 57-59 °C[7] |
| Boiling Point | 243 °C[7] |
| Density | 1.07 g/cm³[7] |
| Solubility | Moderately soluble in water (21 g/L at 20 °C); highly soluble in methanol, ethanol, and diethyl ether.[7] |
| pKa (of conjugate acid) | 5.34 at 25 °C[7] |
| Vapor Pressure | 0.02 hPa at 20 °C[7] |
Spectroscopic Data
| Spectroscopic Technique | Key Features |
| UV-Vis | Maximum absorption at 350 nm is utilized in the p-Anisidine value test for fats and oils.[8] |
| IR | The infrared spectrum shows characteristic peaks for the amine and methoxy (B1213986) functional groups. |
| NMR | The ¹H and ¹³C NMR spectra are consistent with the 4-methoxyaniline structure. |
Safety and Handling
p-Anisidine is classified as a toxic substance and requires careful handling to minimize exposure.[9]
Hazards:
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[9] Prolonged or repeated exposure may cause damage to organs.[9] It is also suspected of causing cancer.
-
Irritation: It is a strong irritant to the skin and eyes.[4]
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[9]
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile or neoprene).[9]
-
Safety goggles or a face shield.[9]
-
Protective clothing such as a lab coat or apron.[9]
-
In areas with inadequate ventilation, a respirator with an organic vapor cartridge should be used.[9]
Storage:
-
Store in a cool, dry, and well-ventilated area.[9]
-
Keep away from direct sunlight and sources of ignition.[9]
-
Containers should be tightly closed.[9]
-
Store separately from incompatible materials such as strong oxidizing agents, acids, and acid anhydrides.[4][9]
Key Laboratory Applications and Experimental Protocols
p-Anisidine is a valuable reagent in both analytical and synthetic chemistry. Its primary applications include the determination of the p-Anisidine Value (p-AV) in fats and oils and as a precursor in the synthesis of azo dyes.
Determination of p-Anisidine Value (p-AV) in Fats and Oils
The p-Anisidine value is a measure of the secondary oxidation products, primarily aldehydes, in fats and oils.[2] This value is an important indicator of the quality and shelf-life of these products.[2] The official method for this determination is the AOCS Official Method Cd 18-90.[1][8]
Principle: p-Anisidine reacts with aldehydes in the sample to form a colored product that can be quantified spectrophotometrically at 350 nm.[2][8]
Apparatus:
-
Volumetric flasks (25 mL)
-
Pipettes (5 mL and 1 mL)
-
Spectrophotometer suitable for measurement at 350 nm
-
Cuvettes (1 cm path length)
-
Test tubes with stoppers
Reagents:
-
Isooctane (B107328) (2,2,4-trimethylpentane): Spectrophotometric grade.
-
Glacial Acetic Acid: Analytical reagent grade.
-
p-Anisidine Reagent: 0.25% (w/v) solution of p-anisidine in glacial acetic acid. This solution should be freshly prepared and protected from light.
Procedure:
-
Sample Preparation: Accurately weigh a suitable amount of the oil or fat sample (e.g., 0.5-2.0 g) into a 25 mL volumetric flask. Dissolve the sample in and dilute to the mark with isooctane.
-
Blank Preparation: Pipette 5 mL of isooctane into a test tube.
-
Sample Reaction: Pipette 5 mL of the sample solution into a separate test tube.
-
Reagent Addition: To both the blank and sample test tubes, add 1 mL of the p-Anisidine reagent. Stopper the tubes and shake well.
-
Incubation: Allow the reactions to proceed for exactly 10 minutes at room temperature, protected from light.[4]
-
Spectrophotometric Measurement: Measure the absorbance of the sample solution at 350 nm against the blank solution.
Calculation: The p-Anisidine Value (p-AV) is calculated using the following formula: p-AV = (25 × (1.2 × As - Ab)) / m Where:
-
As = absorbance of the sample solution after reaction with p-anisidine
-
Ab = absorbance of the sample solution before reaction with p-anisidine (if measured)
-
m = mass of the sample in grams
Below is a Graphviz diagram illustrating the experimental workflow for the p-Anisidine value determination.
Caption: Experimental workflow for p-Anisidine value determination.
Synthesis of Azo Dyes
p-Anisidine is a common precursor for the synthesis of azo dyes, which are characterized by the -N=N- functional group. The synthesis is typically a two-step process involving diazotization followed by an azo coupling reaction.
Principle:
-
Diazotization: The primary aromatic amine group of p-anisidine is converted into a diazonium salt by reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C).
-
Azo Coupling: The diazonium salt then acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol (B47542) or another aromatic amine, to form the azo dye.
Apparatus:
-
Beakers
-
Ice bath
-
Stirring plate and stir bar
-
Buchner funnel and filter flask
Reagents:
-
p-Anisidine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Phenol
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
Procedure:
Part 1: Diazotization of p-Anisidine
-
Dissolve a specific molar amount of p-anisidine in a solution of concentrated hydrochloric acid and water in a beaker.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite with an equimolar amount to the p-anisidine solution. Maintain the temperature below 5 °C throughout the addition.
-
Continue stirring the mixture in the ice bath for 15-30 minutes to ensure complete formation of the p-methoxybenzenediazonium chloride solution.
Part 2: Azo Coupling with Phenol
-
In a separate beaker, dissolve an equimolar amount of phenol in an aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part 1 to the cold phenoxide solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Isolation: Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Purification: Wash the crude dye with cold water to remove any unreacted salts. The dye can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
The following Graphviz diagram illustrates the general workflow for the synthesis of an azo dye using p-Anisidine.
Caption: General workflow for the synthesis of an azo dye from p-Anisidine.
References
- 1. quora.com [quora.com]
- 2. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p-Anisidine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. US3380988A - Diazonium salts and process for their preparation - Google Patents [patents.google.com]
- 6. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Azo coupling - Wikipedia [en.wikipedia.org]
